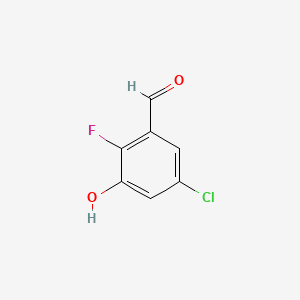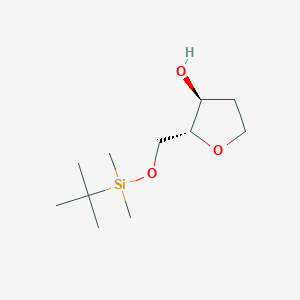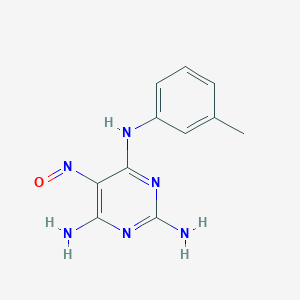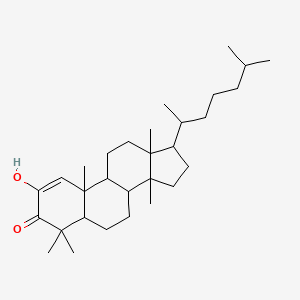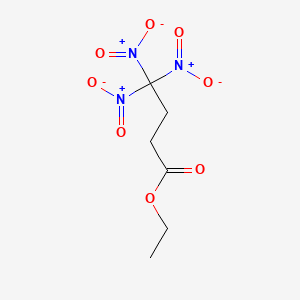![molecular formula C7H7BrN2O B14015473 (3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a fused furan-pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of aurone-derived α,β-unsaturated imines and activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of the dihydrofuro[2,3-B]pyridine core in high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with various biological systems and its potential therapeutic effects.
作用机制
The mechanism of action of (3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran and its derivatives share a similar fused ring system and exhibit comparable biological activities.
Thiophene Derivatives: These compounds also have a heterocyclic structure and are used in similar applications in medicinal chemistry.
Uniqueness
(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations.
属性
分子式 |
C7H7BrN2O |
|---|---|
分子量 |
215.05 g/mol |
IUPAC 名称 |
(3S)-5-bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C7H7BrN2O/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-2,6H,3,9H2/t6-/m1/s1 |
InChI 键 |
CMCBBCIIEZJCNG-ZCFIWIBFSA-N |
手性 SMILES |
C1[C@H](C2=C(O1)N=CC(=C2)Br)N |
规范 SMILES |
C1C(C2=C(O1)N=CC(=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


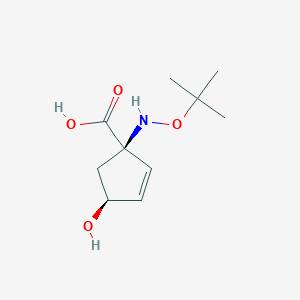


![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
![2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol](/img/structure/B14015422.png)
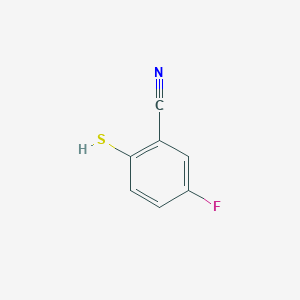
![Benzo[f][1,7]naphthyridine, 3-chloro-](/img/structure/B14015429.png)

